N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-methoxy-3-quinolinecarbaldehyde.
Condensation Reaction: The aldehyde is then subjected to a condensation reaction with cyclopentylamine in the presence of a suitable catalyst to form the intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline
Uniqueness
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide stands out due to its unique combination of a quinoline core with a cyclopentylacetamide moiety
Properties
Molecular Formula |
C18H21ClN2O2 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C18H21ClN2O2/c1-12(22)21(15-5-3-4-6-15)11-14-9-13-10-16(23-2)7-8-17(13)20-18(14)19/h7-10,15H,3-6,11H2,1-2H3 |
InChI Key |
FZRUTKXVOSPXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=C(N=C2C=CC(=CC2=C1)OC)Cl)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.